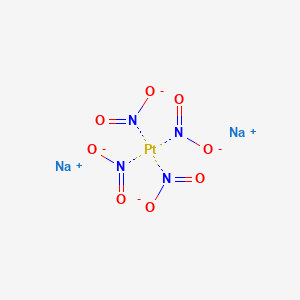
Disodium tetrakis(nitrito-N)platinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium tetrakis(nitrito-N)platinate is an inorganic compound that typically appears as orange-yellow crystals. It is primarily used in the preparation of other platinum complexes and serves as a catalyst and reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium tetrakis(nitrito-N)platinate can be synthesized through the reaction of sodium nitrite with a platinum precursor under controlled conditions. The reaction typically involves the following steps:
- Dissolving a platinum salt, such as platinum(IV) chloride, in water.
- Adding sodium nitrite to the solution.
- Adjusting the pH to a slightly acidic range to facilitate the formation of the desired complex.
- Isolating the product by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Disodium tetrakis(nitrito-N)platinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of different platinum complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other ligands like ammonia, chloride, or phosphines.
Major Products: The major products formed from these reactions include various platinum complexes with different oxidation states and ligand environments .
Aplicaciones Científicas De Investigación
Disodium tetrakis(nitrito-N)platinate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as anticancer therapies.
Mecanismo De Acción
The mechanism by which disodium tetrakis(nitrito-N)platinate exerts its effects involves its interaction with molecular targets and pathways. The compound can coordinate with various ligands, leading to the formation of different platinum complexes. These complexes can interact with biological molecules, such as DNA and proteins, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the platinum complex formed .
Comparación Con Compuestos Similares
Amminebromidochloridonitrito-N-platinate(II): This compound has a similar coordination environment but includes different ligands.
Dichloridobis(ethane-1,2-diamine)platinum(IV) nitrate: Another platinum complex with different ligands and oxidation states.
Iron(III) hexacyanidoferrate(II): A coordination compound with a different metal center but similar coordination chemistry.
Uniqueness: Disodium tetrakis(nitrito-N)platinate is unique due to its specific ligand environment and the ability to form various platinum complexes through ligand exchange reactions.
Propiedades
Número CAS |
17031-24-2 |
|---|---|
Fórmula molecular |
N4Na2O8Pt-2 |
Peso molecular |
425.09 g/mol |
Nombre IUPAC |
disodium;platinum;tetranitrite |
InChI |
InChI=1S/4HNO2.2Na.Pt/c4*2-1-3;;;/h4*(H,2,3);;;/q;;;;2*+1;/p-4 |
Clave InChI |
KVYUUUPIVIGIDE-UHFFFAOYSA-J |
SMILES canónico |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)


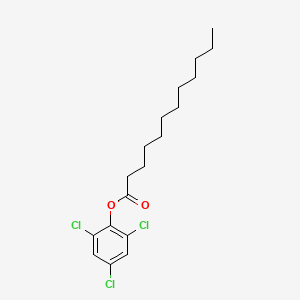
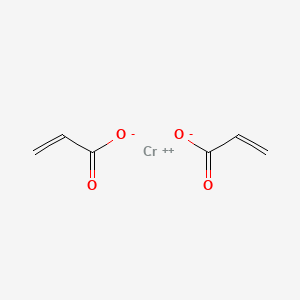
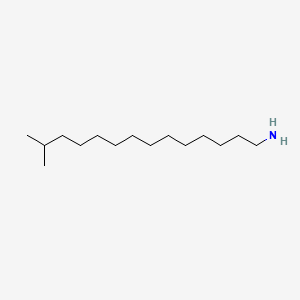
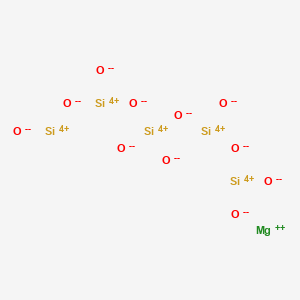
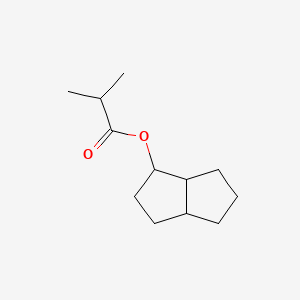


![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)

